
1-(Oxolan-2-ylidene)propan-2-one
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Overview
Description
1-(Oxolan-2-ylidene)propan-2-one, also known as this compound, is a useful research compound. Its molecular formula is C7H10O2 and its molecular weight is 126.15 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(Oxolan-2-ylidene)propan-2-one, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The synthesis typically involves ketone functionalization via cyclocondensation or nucleophilic addition to oxolane derivatives. Key parameters include solvent polarity (e.g., dichloromethane vs. THF), temperature control (0–25°C), and catalyst selection (e.g., Lewis acids like BF₃·OEt₂). Optimization requires iterative testing with reaction monitoring via TLC or GC-MS. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures purity. Yield improvements hinge on minimizing side reactions (e.g., over-oxidation) through inert atmospheres and stoichiometric precision .
Q. How can the purity and structural integrity of this compound be validated using spectroscopic methods?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., ketone carbonyl at ~200–210 ppm in ¹³C) and oxolane ring protons (δ 3.5–4.5 ppm in ¹H). Compare experimental shifts to computational predictions (DFT) for validation .
- IR : Confirm the carbonyl stretch (C=O) at ~1700–1750 cm⁻¹ and oxolane C-O-C vibrations at ~1000–1100 cm⁻¹.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) matching the theoretical mass (e.g., C₇H₁₀O₂: 126.0681 g/mol). Fragmentation patterns should align with expected cleavage pathways .
Advanced Research Questions
Q. What computational chemistry approaches are suitable for modeling the electronic structure and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis sets predicts frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution. Molecular dynamics simulations assess conformational stability of the oxolane ring. For reactivity studies, transition state analysis (e.g., using Gaussian or ORCA) identifies activation energies for ring-opening or nucleophilic attacks. Validate computational results against experimental kinetics or spectroscopic data .
Q. How can X-ray crystallography utilizing SHELX software resolve ambiguities in the molecular geometry of this compound?
- Methodological Answer :
- Data Collection : Use single-crystal XRD (Mo-Kα radiation, λ = 0.71073 Å) to collect intensity data.
- Structure Solution : SHELXD or SHELXS for phase determination via direct methods.
- Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy. Monitor R-factors (R₁ < 0.05 for high-quality data).
- Validation : ORTEP-3 visualizes anisotropic displacement ellipsoids to confirm bond angles/distances. Compare to Cambridge Structural Database entries for analogous compounds .
Q. What strategies are effective in reconciling contradictory data between theoretical predictions and experimental observations regarding the compound’s reactivity?
- Methodological Answer :
- Error Analysis : Quantify systematic errors (e.g., solvent effects in DFT calculations) and experimental uncertainties (e.g., instrumental drift in kinetic studies).
- Sensitivity Testing : Vary computational parameters (e.g., basis sets, solvation models) to identify discrepancies.
- Cross-Validation : Use multiple techniques (e.g., NMR kinetics + computational activation energies) to triangulate mechanisms. Publish negative results to clarify limitations .
Q. What experimental designs are appropriate for investigating the potential biological activity of this compound in antimicrobial assays?
- Methodological Answer :
- In Vitro Assays : Perform broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ampicillin) and solvent controls (DMSO <1%).
- Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK293) with MTT assays to assess selectivity.
- Mechanistic Studies : Combine SEM imaging and ROS detection kits to evaluate membrane disruption or oxidative stress pathways .
Q. Methodological Considerations Table
Properties
CAS No. |
112595-65-0 |
---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
1-(oxolan-2-ylidene)propan-2-one |
InChI |
InChI=1S/C7H10O2/c1-6(8)5-7-3-2-4-9-7/h5H,2-4H2,1H3 |
InChI Key |
DLJFQFJKGOTYFG-UHFFFAOYSA-N |
SMILES |
CC(=O)C=C1CCCO1 |
Canonical SMILES |
CC(=O)C=C1CCCO1 |
Synonyms |
2-Propanone, 1-(dihydro-2(3H)-furanylidene)- (9CI) |
Origin of Product |
United States |
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